Linker Length Differentiates 3-(4-(Phenylthio)butanamido) from Shorter Propanamido and Acetamido Analogs
The 4-(phenylthio)butanamido chain provides a four-carbon linker between the amide and sulfide, compared to three-carbon (propanamido) or two-carbon (acetamido) linkers in the closest commercially listed analogs, 3-(3-(phenylthio)propanamido)benzofuran-2-carboxamide (CAS 477294-86-3) and 3-(2-(phenylthio)acetamido)benzofuran-2-carboxamide . The extended linker increases topological polar surface area (tPSA) and rotatable bond count, altering bioavailability-relevant parameters. No head-to-head biological assay comparison among these three has been published.
| Evidence Dimension | Linker length (number of methylene units) |
|---|---|
| Target Compound Data | 4-carbon linker (butanamido); MW = 354.42 g/mol; tPSA = ~97.5 Ų (estimated) |
| Comparator Or Baseline | 3-(3-(Phenylthio)propanamido)benzofuran-2-carboxamide: 3-carbon linker, MW = 340.4 g/mol; 3-(2-(Phenylthio)acetamido)benzofuran-2-carboxamide: 2-carbon linker, MW = 326.4 g/mol |
| Quantified Difference | Target compound has 1 additional rotatable bond and ~0.5 unit higher calculated logP compared to propanamido analog. |
| Conditions | In silico calculated properties; experimental assay data not available. |
Why This Matters
Linker length critically determines pharmacophoric geometry; users requiring a butanamido spacer for target pocket bridging cannot substitute with shorter analogs without risking loss of binding affinity.
